PROTAC MDM2 Degrader-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

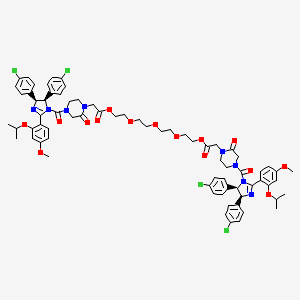

PROTAC MDM2-Degrader-3 ist eine Verbindung, die die Technologie der Proteolyse-Targeting-Chimären nutzt, um das Maus-Doppelminuten-2-Protein abzubauen. Diese Verbindung besteht aus einem hochwirksamen Maus-Doppelminuten-2-Inhibitor, einem Linker und dem Maus-Doppelminuten-2-Liganden für die E3-Ubiquitin-Ligase . Das Maus-Doppelminuten-2-Protein ist eine onkogene E3-Ligase, die den Tumorsuppressor p53 effektiv abbaut . Durch die gezielte Abspaltung von Maus-Doppelminuten-2 zielt PROTAC MDM2-Degrader-3 darauf ab, die tumorsuppressive Aktivität von p53 wiederherzustellen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Präparationsmethoden

Die Synthese von PROTAC MDM2-Degrader-3 umfasst mehrere Schritte:

Synthese des Maus-Doppelminuten-2-Inhibitors: Der Inhibitor wird durch eine Reihe von organischen Reaktionen synthetisiert, darunter Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen.

Linker-Anbindung: Der synthetisierte Inhibitor wird dann durch eine Kupplungsreaktion an ein Linkermolekül gebunden. Die Wahl des Linkers ist entscheidend für die Stabilität und Wirksamkeit der endgültigen Verbindung.

Anbindung des E3-Ligase-Liganden: Der letzte Schritt beinhaltet die Anbindung des E3-Ligase-Liganden an den Linker-Inhibitor-Komplex.

Industrielle Produktionsmethoden für PROTAC MDM2-Degrader-3 befinden sich noch in der Entwicklung, folgen aber im Allgemeinen den gleichen Synthesewegen mit Optimierungen für die Produktion im großen Maßstab .

Vorbereitungsmethoden

The synthesis of PROTAC MDM2 Degrader-3 involves several steps:

Synthesis of the Mouse Double Minute 2 Inhibitor: The inhibitor is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.

Linker Attachment: The synthesized inhibitor is then attached to a linker molecule through a coupling reaction. The choice of linker is crucial for the stability and efficacy of the final compound.

E3 Ligase Ligand Attachment: The final step involves attaching the E3 ligase ligand to the linker-inhibitor complex.

Industrial production methods for this compound are still under development, but they generally follow the same synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

PROTAC MDM2-Degrader-3 unterliegt mehreren Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den funktionellen Gruppen des Inhibitors und des Linkers.

Reduktion: Reduktionsreaktionen können an den gleichen Stellen wie die Oxidation auftreten, abhängig von den Reaktionsbedingungen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die Zwischenverbindungen, die letztendlich zum endgültigen PROTAC MDM2-Degrader-3-Molekül führen .

Wissenschaftliche Forschungsanwendungen

PROTAC MDM2-Degrader-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Wirksamkeit der Technologie der Proteolyse-Targeting-Chimären beim Abbau spezifischer Proteine zu untersuchen.

Biologie: Forscher verwenden es, um die Rolle von Maus-Doppelminuten-2 in zellulären Prozessen und seine Interaktion mit p53 zu untersuchen.

Wirkmechanismus

PROTAC MDM2-Degrader-3 entfaltet seine Wirkung, indem es den Abbau des Maus-Doppelminuten-2-Proteins induziert. Die Verbindung bindet sowohl an Maus-Doppelminuten-2 als auch an eine E3-Ubiquitin-Ligase und bringt sie in unmittelbare Nähe. Diese Interaktion erleichtert die Ubiquitinierung von Maus-Doppelminuten-2 und markiert es für den Abbau durch das Proteasom. Als Folge davon sinkt die Konzentration von Maus-Doppelminuten-2, was zur Stabilisierung und Aktivierung von p53 führt. Diese Aktivierung von p53 löst einen Zellzyklusarrest und Apoptose in Krebszellen aus .

Wirkmechanismus

PROTAC MDM2 Degrader-3 exerts its effects by inducing the degradation of the mouse double minute 2 protein. The compound binds to both mouse double minute 2 and an E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the ubiquitination of mouse double minute 2, marking it for degradation by the proteasome. As a result, the levels of mouse double minute 2 decrease, leading to the stabilization and activation of p53. This activation of p53 triggers cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

PROTAC MDM2-Degrader-3 ist einzigartig in seiner Fähigkeit, Maus-Doppelminuten-2 effektiv anzugreifen und abzubauen. Ähnliche Verbindungen umfassen:

Diese Verbindungen unterstreichen die Vielseitigkeit und das Potenzial der Technologie der Proteolyse-Targeting-Chimären bei der Entwicklung zielgerichteter Krebstherapien.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKJSNYFPFODX-PINBWVOXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78Cl4N8O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.